17alpha-HydroxyprogesteroneValerate

Description

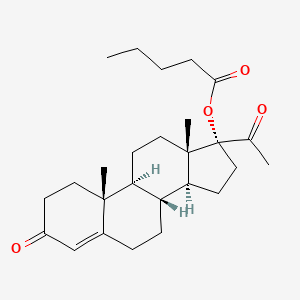

17α-Hydroxyprogesterone Valerate (17-OHPV) is a synthetic progestogen derived from 17α-hydroxyprogesterone (17-OHP), a natural steroid hormone. Key properties include:

- Molecular Formula: C₂₆H₃₈O₄

- Molecular Weight: 414.58 g/mol

- IUPAC Name: [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate

- Purity: >95% (HPLC), stored at -20°C for stability .

However, further clinical validation is required.

Properties

Molecular Formula |

C26H38O4 |

|---|---|

Molecular Weight |

414.6 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate |

InChI |

InChI=1S/C26H38O4/c1-5-6-7-23(29)30-26(17(2)27)15-12-22-20-9-8-18-16-19(28)10-13-24(18,3)21(20)11-14-25(22,26)4/h16,20-22H,5-15H2,1-4H3/t20-,21+,22+,24+,25+,26+/m1/s1 |

InChI Key |

BQUKFPPRDXJLJV-WYKXONHLSA-N |

Isomeric SMILES |

CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C |

Canonical SMILES |

CCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 17alpha-Hydroxyprogesterone

The synthesis of 17alpha-Hydroxyprogesterone serves as the foundational step for producing its valerate derivative. Two patented methods dominate industrial production, both starting from Androstenedione (4-androstene-3,17-dione).

Method from Androstenedione Using Acetone Cyanohydrin (CN103467555A)

This method involves a four-step process to construct the 17alpha-hydroxy group and protect reactive sites:

- Addition Reaction : Androstenedione (I) reacts with acetone cyanohydrin under alkaline conditions (pH 9–11) to form 17-alpha-hydroxy-17-beta-cyanoandrostane-4-en-3-one (II). The reaction achieves 97.1% yield with high stereoselectivity (<0.5% beta-hydroxy isomer).

- 3-Carbonyl Protection : The 3-keto group of compound II is protected using 1,3-propanediol (1,3-PD), forming a ketal intermediate (III).

- 17alpha-Hydroxy Protection : The 17alpha-hydroxy group is protected with 3,4-dihydropyran to yield compound IV.

- Methylation and Hydrolysis : Compound IV undergoes methylation with methylmagnesium chloride in tetrahydrofuran (THF) at 90–120°C under pressure (0.3–0.6 MPa), followed by acidic hydrolysis to remove protecting groups, yielding 17alpha-Hydroxyprogesterone (V) with 97.7% purity.

Key Advantages :

- High yield (>97% at critical steps).

- Mild reaction conditions (40–50°C for addition).

- Minimal pollution due to aqueous workup.

Alternative Method Using Orthoformate Protection (CN104926906B)

This route simplifies protection steps using orthoformates:

- 3-Carbonyl Protection : Androstenedione reacts with trimethyl orthoformate or triethyl orthoformate in the presence of toluenesulfonic acid (30–50°C, 2–6 hours) to form a protected intermediate.

- Ethynylation : The protected intermediate reacts with calcium carbide in a lower alcohol (e.g., methanol) under basic conditions to introduce a 17-beta-ethynyl group.

- Hydrolysis : Acidic hydrolysis (e.g., HCl) removes protecting groups and hydrates the ethynyl moiety, yielding 17alpha-Hydroxyprogesterone with 88% overall yield.

Key Advantages :

- Fewer steps compared to cyanohydrin-based methods.

- Avoids highly toxic reagents like potassium cyanide.

Table 1: Comparative Analysis of 17alpha-Hydroxyprogesterone Synthesis Methods

Esterification to 17alpha-Hydroxyprogesterone Valerate

The valerate ester is synthesized via esterification of 17alpha-Hydroxyprogesterone’s 17-hydroxy group. Common methods include:

Fischer Esterification

17alpha-Hydroxyprogesterone reacts with excess valeric acid in the presence of an acid catalyst (e.g., sulfuric acid) under reflux. This method is simple but limited by equilibrium constraints, requiring prolonged reaction times (12–24 hours) and yielding ~70–80% product.

Acid Chloride Method

Valeryl chloride is reacted with 17alpha-Hydroxyprogesterone in anhydrous dichloromethane or THF, using a base (e.g., pyridine) to scavenge HCl. This method achieves >90% yield within 2–4 hours but requires stringent moisture control.

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) activates valeric acid, forming an active ester intermediate that reacts with 17alpha-Hydroxyprogesterone. This method, conducted in dimethylformamide (DMF) or THF, offers >95% yield but necessitates post-reaction removal of dicyclohexylurea byproducts.

Table 2: Esterification Method Comparison

| Method | Conditions | Yield | Pros | Cons |

|---|---|---|---|---|

| Fischer Esterification | H2SO4, reflux, 24h | 70–80% | Simple setup | Low yield, slow |

| Acid Chloride | Pyridine, RT, 2h | >90% | Fast, high yield | Moisture-sensitive reagents |

| DCC Coupling | DMF, RT, 6h | >95% | Excellent yield | Byproduct removal required |

Purification and Characterization

Crude 17alpha-Hydroxyprogesterone Valerate is purified via recrystallization (ethyl acetate/hexane) or column chromatography (silica gel, ethyl acetate:hexane gradient). Critical quality control parameters include:

Pharmacological Applications

17alpha-Hydroxyprogesterone Valerate’s extended half-life makes it suitable for hormonal therapies, such as:

Chemical Reactions Analysis

Metabolism of 17α-Hydroxyprogesterone Caproate (17-HPC)

17-HPC undergoes extensive metabolic transformations, primarily catalyzed by cytochrome P450 enzymes in human hepatic microsomes. Key findings include:

Hydroxylation Pathways

Three groups of hydroxylated metabolites are formed:

-

Group I (Trihydroxy-17-HPC) : Five metabolites (M1–M5) with molecular ion at m/z 477, indicating the addition of three hydroxyl groups. Fragments include dihydroxyprogesterone (m/z 345) and monohydroxycaproate (m/z 133) .

-

Group II (Dihydroxy-17-HPC) : Six metabolites (M6–M11) with m/z 461, showing hydroxylation in both the progesterone and caproate moieties. Fragments include monohydroxyprogesterone (m/z 329) .

-

Group III (Monohydroxy-17-HPC) : Ten metabolites (M12–M21) with m/z 445, primarily hydroxylated in the caproate chain. Fragments include progesterone (m/z 313) .

| Metabolite Group | Key Features |

|---|---|

| Trihydroxy (M1–M5) | Three hydroxyl groups added; fragments at m/z 345 and m/z 133 |

| Dihydroxy (M6–M11) | Two hydroxyl groups; fragments at m/z 329 and m/z 133 |

| Monohydroxy (M12–M21) | One hydroxyl group; fragments at m/z 313 and m/z 354 |

Stability Against Hydrolysis

17-HPC is resistant to hydrolysis by esterases in human plasma, liver, and placental S9 fractions. Neither 17α-hydroxyprogesterone nor caproate was detected in in vitro studies, confirming the stability of the ester bond .

Pharmacokinetic Considerations

-

Plasma Concentrations : Weekly administration of 250 mg 17-HPC results in variable plasma levels, influenced by BMI and pregnancy-related hormones .

-

Metabolic Pathways : Hydroxylation via CYP enzymes dominates, with no evidence of ester cleavage. This suggests prolonged pharmacokinetics due to the caproate ester’s stability .

Immunomodulatory Effects

While not directly related to chemical reactions, 17-HPC’s suppression of NF-κB signaling may influence downstream metabolic pathways. It inhibits cytokine production (e.g., IL-10, TNF-α) by stabilizing IκBα and preventing NF-κB p65 nuclear translocation .

Scientific Research Applications

17alpha-Hydroxyprogesterone Valerate has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of steroid hormones.

Biology: It is used in studies related to hormone regulation and reproductive biology.

Medicine: It is used in hormone replacement therapy and in the prevention of preterm labor. It is also used in the treatment of certain types of cancer.

Industry: It is used in the production of various pharmaceutical formulations .

Mechanism of Action

17alpha-Hydroxyprogesterone Valerate exerts its effects by binding to progesterone receptors in the body. This binding activates the receptors, leading to changes in gene expression that mimic the effects of natural progesterone. The compound also interacts with other molecular targets, such as glucocorticoid and mineralocorticoid receptors, albeit with lower affinity .

Comparison with Similar Compounds

Structural and Chemical Comparisons

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Ester Chain | Key Functional Groups |

|---|---|---|---|---|

| 17α-Hydroxyprogesterone Valerate | C₂₆H₃₈O₄ | 414.58 | Pentanoate (C₅) | Acetyl, 3-keto, methyl groups |

| 17α-Hydroxyprogesterone Caproate | C₂₇H₄₀O₄ | 428.61 | Hexanoate (C₆) | Acetyl, 3-keto, methyl groups |

| 17α-Hydroxyprogesterone (17-OHP) | C₂₁H₃₀O₃ | 330.46 | None | Hydroxyl, 3-keto, methyl groups |

| Progesterone (P) | C₂₁H₃₀O₂ | 314.46 | None | 3-keto, methyl groups |

Key Observations :

- Ester Chain Impact: The valerate (C₅) and caproate (C₆) esters increase lipophilicity compared to non-esterified 17-OHP and progesterone. This enhances tissue retention and prolongs bioavailability .

- Retention Time : In HPLC-MS/MS analysis, 17-OHPV exhibits a longer retention time (4.5 min) than 17-OHP (1.5 min) and progesterone (2.5 min), confirming its higher lipophilicity .

Pharmacokinetic and Analytical Comparisons

Table 2: Pharmacokinetic and Analytical Parameters

Key Findings :

- Analytical Sensitivity : The validated HPLC-MS/MS method for 17-OHPV, 17-OHP, and progesterone demonstrates high sensitivity, with a lower quantification limit for 17-OHPV (1 ng/mL) .

- Quality Control : Compounded 17-OHPC products show variability in active pharmaceutical ingredient (API) quality, whereas 17-OHPV is available as a high-purity (>95%) API, reducing batch inconsistencies .

Clinical and Regulatory Considerations

- 17α-Hydroxyprogesterone Caproate (17-OHPC) :

- 17α-Hydroxyprogesterone (17-OHP): Use: Diagnosing and managing congenital adrenal hyperplasia (CAH) due to its role in cortisol biosynthesis . Limitations: Rapid clearance necessitates frequent dosing compared to esterified analogs .

- 17α-Hydroxyprogesterone Valerate: Potential Advantages: The valerate ester may offer intermediate half-life between 17-OHP and 17-OHPC, but clinical data are lacking.

Biological Activity

17alpha-Hydroxyprogesterone Valerate (17-OHPC) is a synthetic derivative of progesterone, primarily utilized in various therapeutic applications, including the prevention of preterm birth and the management of certain hormonal disorders. This compound exhibits significant biological activity, influencing reproductive health and steroidogenesis.

17-OHPC functions as a progestin, mimicking the natural hormone progesterone. It binds to progesterone receptors in target tissues, leading to various physiological effects:

- Endometrial Stabilization : It prepares the endometrium for potential implantation of an embryo.

- Inhibition of Uterine Contractions : By modulating uterine activity, it reduces the likelihood of preterm labor.

- Regulation of Hormonal Levels : It influences the secretion of gonadotropins and other hormones involved in reproductive processes.

Pharmacokinetics

The pharmacokinetic profile of 17-OHPC includes its absorption, distribution, metabolism, and excretion. Following intramuscular administration, it is rapidly absorbed, achieving peak plasma concentrations within a few hours. The compound is metabolized primarily in the liver and excreted via urine.

| Parameter | Value |

|---|---|

| Half-life | Approximately 24 hours |

| Peak plasma concentration | 24-48 hours post-injection |

| Bioavailability | High (due to IM administration) |

Prevention of Preterm Birth

Numerous studies have demonstrated the efficacy of 17-OHPC in reducing the incidence of preterm birth among women with a history of spontaneous preterm delivery. A landmark study published in The New England Journal of Medicine indicated that women receiving 17-OHPC showed a significant reduction in preterm births compared to placebo groups .

Hormonal Disorders

In patients with congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency, 17-OHPC has been used to manage hormonal imbalances. It helps normalize levels of adrenal hormones and supports secondary sexual characteristics .

Case Study 1: Preterm Birth Prevention

A clinical trial involving 600 women at high risk for preterm birth showed that those treated with 17-OHPC had a 33% reduction in preterm births before 37 weeks compared to those receiving placebo. The treatment was well-tolerated with minimal side effects reported .

Case Study 2: Congenital Adrenal Hyperplasia

In a case involving a 21-year-old female with CAH, treatment with glucocorticoids and cyclic administration of 17-OHPC led to normalized hormone levels and improved menstrual regulation after several months . This case highlights the compound's role in managing endocrine disorders effectively.

Research Findings

Recent research emphasizes the importance of 17-OHPC in reproductive health:

- A study indicated that administration during pregnancy significantly lowers the risk of preterm delivery in women with prior history .

- Another investigation into its use for CAH found that it effectively mitigates symptoms associated with hormonal deficiencies .

Summary Table of Research Findings

| Study Reference | Population | Treatment | Outcome |

|---|---|---|---|

| NEJM Study | High-risk pregnant women | 17-OHPC vs. placebo | 33% reduction in preterm births |

| CAH Case Report | Female with CAH | Glucocorticoids + 17-OHPC | Normalized hormone levels |

Q & A

Basic Research Questions

Q. What analytical validation methods are recommended for quantifying 17alpha-Hydroxyprogesterone Valerate in serum samples?

- Answer: Enzyme-linked immunosorbent assay (ELISA) is widely used for quantification due to its sensitivity (e.g., 0.556 ng/mL detection limit) and reproducibility. Ensure samples are processed with microplate readers (e.g., Chromate® 4300) and protocols that account for hematocrit variations (e.g., 55% correction factor). Replicate testing (duplicate or triplicate) minimizes variability, and lyophilized specimens should be reconstituted under controlled conditions to avoid protein denaturation . Cross-validation with liquid chromatography-mass spectrometry (LC-MS) is advised for confirmatory studies.

Q. How can researchers account for confounding variables (e.g., gestational age, birth weight) in neonatal studies involving 17-OHP levels?

- Answer: Stratify cohorts by gestational age, birth weight (e.g., 2500–3999 g categories), and delivery method. Use multivariate regression models to adjust for covariates like maternal health or perinatal stress. Standardized protocols for heel-prick blood collection (e.g., Ascensia Microlet® devices) and strict inclusion/exclusion criteria (e.g., excluding small-for-gestational-age infants) reduce bias .

Q. What are the best practices for ensuring stability and reproducibility in compounded formulations of 17alpha-Hydroxyprogesterone Valerate?

- Answer: Assess stability under varying storage conditions (temperature, light exposure) and container materials. Microbiological testing (e.g., USP <71> sterility) and pyrogen screening are critical. Compare compounded batches against FDA-approved formulations using high-performance liquid chromatography (HPLC) to verify preservative efficacy and active ingredient integrity .

Advanced Research Questions

Q. How can pharmacogenomic tools like VAAST identify genetic variants affecting 17alpha-Hydroxyprogesterone Valerate therapeutic response?

- Answer: The Variant Annotation, Analysis, and Search Tool (VAAST) prioritizes coding variants by allele frequency differences between responders and non-responders. Raw probability values (uncorrected for multiple comparisons) highlight candidate genes. Exome sequencing combined with pathway enrichment analysis can validate mechanistic hypotheses (e.g., progesterone receptor polymorphisms) .

Q. What statistical approaches resolve contradictions in 17-OHP efficacy data across heterogeneous cohorts?

- Answer: Bayesian hierarchical models account for inter-study variability (e.g., differences in dosage, population genetics). Meta-analyses should stratify by confounders like maternal age or comorbidities. Sensitivity analyses (e.g., leave-one-out) test robustness, while bootstrapping quantifies uncertainty in small-sample studies .

Q. How do environmental exposure pathways (e.g., wastewater) influence non-clinical 17-OHP contamination studies?

- Answer: Use EPA Method 1694 for detecting 17-OHP in water matrices. Sampling should target streams downstream of urbanization or livestock production. Synergistic toxicity assessments (e.g., with endocrine disruptors like triclosan) require factorial experimental designs and LC-MS/MS quantification .

Q. What ethical frameworks govern longitudinal studies on 17alpha-Hydroxyprogesterone Valerate in vulnerable populations (e.g., pregnant individuals)?

- Answer: Obtain informed consent with explicit disclosure of off-label use risks. Ethics committees must review protocols for coercion mitigation (e.g., financial incentives). Data anonymization and third-party audits ensure compliance with HIPAA and GDPR standards .

Methodological Resources

- ELISA Optimization: Follow kit-specific protocols (e.g., Neonatal 17-OHP Test System) for incubation times, wash steps, and plate sealing .

- Environmental Sampling: Use grab-sampling techniques with isotopically labeled internal standards to correct for matrix effects .

- Data Visualization: Platforms like Healthmatters.io enable trend analysis of biomarker data across multiple labs using color-coded timelines and downloadable reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.